4-Bromo-2-nitro-5-(trifluoromethyl)aniline is a chemical compound with the CAS Number: 683241-86-3. It has a molecular weight of 285.02. It is typically stored in a dark place, under an inert atmosphere, at room temperature.
Molecular Structure Analysis
The InChI code for 4-Bromo-2-nitro-5-(trifluoromethyl)aniline is 1S/C7H4BrF3N2O2/c8-4-2-6 (13 (14)15)5 (12)1-3 (4)7 (9,10)11/h1-2H,12H2. This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
4-Bromo-2-nitro-5-(trifluoromethyl)aniline is a solid at room temperature. It has a refractive index of 1.532.
Applications
Medicinal chemistry: Its structure suggests potential for interacting with biological targets, making it a candidate for drug discovery efforts, particularly in areas like antimicrobial [], antifungal [], and insecticide [] research.
Material science: Halogenated aromatic compounds have been explored for their use in developing new materials with unique optoelectronic properties [].
Related Compounds
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid
Compound Description: This compound serves as a key precursor in synthesizing 8-nitro-1,3-benzothiazin-4-ones, a class of potential anti-tuberculosis agents. [ [] ]
Relevance: This compound shares the core structure of a benzene ring with 4-Bromo-2-nitro-5-(trifluoromethyl)aniline. Both compounds possess nitro and trifluoromethyl substituents. The difference lies in the bromine and amine groups of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline being replaced by chlorine and a carboxylic acid group, respectively. [ [] ]
2-Chloro-3-nitro-5-(trifluoromethyl)benzamide
Compound Description: Similar to the benzoic acid analog, this compound is also a precursor in the synthesis of 8-nitro-1,3-benzothiazin-4-ones, which are under investigation as potential anti-tuberculosis drug candidates. [ [] ]
Relevance: This compound is structurally analogous to 4-Bromo-2-nitro-5-(trifluoromethyl)aniline, differing only in the bromine and amine substituents being replaced by a chlorine and an amide group, respectively. [ [] ]
3. methanone
Compound Description: Identified as a side product during the synthesis of 8-nitro-1,3-benzothiazin-4-ones. [ [] ]
Compound Description: This compound exhibits potent antifouling properties and is investigated for its use in protecting materials like underwater structures, wood, and biodegradable coatings from fouling organisms. [ [, , ] ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Obeticholic acid is a dihydroxy-5beta-cholanic acid that is chenodeoxycholic acid carrying an additional ethyl substituent at the 6alpha-position. A semi-synthetic bile acid which acts as a farnesoid X receptor agonist and is used for treatment of primary biliary cholangitis. It has a role as a farnesoid X receptor agonist and a hepatoprotective agent. It is a dihydroxy-5beta-cholanic acid, a 3alpha-hydroxy steroid and a 7alpha-hydroxy steroid. It is functionally related to a chenodeoxycholic acid. Primary biliary cirrhosis, or PBC, is a progressive and chronic condition that leads to hepatic injury often resulting in end-stage liver failure that requires liver transplantation. Obeticholic acid is a farnesoid-X receptor (FXR) agonist used to treat this condition, possibly allowing for increased survival. In 2016, it was granted approval to treat primary biliary cholangitis in combination with [ursodeoxycholic acid], which was previously the mainstay treatment for this condition. In May 2021, the FDA updated its prescribing information to contraindicate the use of obeticholic acid in patients with PBC and advanced cirrhosis (e.g. those with portal hypertension or hepatic decompensation) due to a risk of liver failure, in some cases requiring liver transplantation. Obeticholic acid is currently being considered for FDA approval to treat fibrosis caused by non-alcoholic liver steatohepatitis (NASH). The NDA from Intercept Pharmaceuticals was approved in November 2019 and obeticholic acid is expected to be granted full approval for this indication in 2020. Obeticholic acid is a Farnesoid X Receptor Agonist. The mechanism of action of obeticholic acid is as a Farnesoid X Receptor Agonist. Obeticholic Acid is an orally bioavailable semi-synthetic bile acid derivative and an agonist of the nuclear bile acid receptor farnesoid X receptor (FXR) that may be used to lower hepatic exposure to bile acids. Upon oral administration, obeticholic acid targets and binds to FXR expressed in the liver and intestine, activating FXR-mediated bile acid, inflammatory, fibrotic, and metabolic pathways. This suppresses the production of bile acid in the hepatocytes and increases bile acid transport out of the hepatocytes, thereby reducing hepatic exposure to bile acids. FXR plays an important role in bile acid homeostasis and is involved in hepatic and intestinal inflammation and liver fibrosis.